(1R,2R)-2-aminocyclohexane-1-carboxamide
Description
(1R,2R)-2-Aminocyclohexane-1-carboxamide is a chiral cyclohexane derivative featuring an amino group (-NH₂) and a carboxamide (-CONH₂) group at positions 2 and 1 of the cyclohexane ring, respectively. The (1R,2R) stereochemistry imparts distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Cyanocyclohexane-1-Carboxamide
A two-step process involves first synthesizing 2-cyanocyclohexane-1-carboxamide via nucleophilic substitution of cyclohexene oxide with cyanamide under acidic conditions. Subsequent catalytic hydrogenation at 60–80°C using Raney nickel or palladium-on-carbon (5–10 wt%) in methanol/ammonia mixtures achieves full conversion to the target amine. Typical yields range from 68–72%, with enantiomeric excess (ee) values exceeding 98% when employing chiral modifiers like cinchona alkaloids.
Key parameters:
-
Pressure: 30–50 bar H₂
-
Temperature: 60–80°C
-
Solvent system: MeOH/NH₃ (4:1 v/v)
-
Catalysts: Pd/C (5%), Ni/Al₂O₃
Borane-Mediated Reduction
Alternative reductions using borane-tetrahydrofuran complexes (BH₃·THF) at 0–25°C demonstrate comparable efficiency for small-scale syntheses. This method avoids high-pressure equipment but requires strict anhydrous conditions. Post-reduction workup with hydrochloric acid yields the hydrochloride salt directly, simplifying purification.
Cyclohexane Ring Formation Strategies
Constructing the cyclohexane backbone with pre-installed functional groups provides another avenue for accessing the target molecule.
Diels-Alder Cycloaddition
Thermal [4+2] cycloaddition between 1,3-butadiene and acrylonitrile derivatives generates functionalized cyclohexene intermediates. Subsequent hydrogenation and functional group interconversion yield the carboxamide moiety. A representative protocol uses maleic anhydride as a dienophile at 150°C under toluene reflux, achieving 65% isolated yield after six steps.
Ring-Closing Metathesis (RCM)
Grubbs II catalyst-mediated RCM of diene precursors containing protected amine and nitrile groups enables rapid cyclohexane assembly. For example, reacting N-Boc-2-allylcyclohex-4-enecarbonitrile with 5 mol% catalyst in dichloromethane at 40°C produces the cyclic nitrile in 78% yield. Subsequent hydrogenation and deprotection steps complete the synthesis.
Stereoselective Aminohydroxylation
Controlling the (1R,2R) configuration demands stereoselective methods, with Sharpless aminohydroxylation providing a gold-standard approach.
Sharpless Asymmetric Aminohydroxylation
Treatment of cyclohexene carboxamide with osmium tetroxide (0.5 mol%), (DHQ)₂PHAL ligand, and N-bromoacetamide in tert-butanol/water (3:1) installs both amino and hydroxyl groups with >99% ee. The transient diol intermediate undergoes regioselective oxidation to the carboxylic acid, followed by amidation via mixed carbonic anhydrides.
Reaction conditions:
-
Temp: 0–5°C
-
Time: 24–36 h
-
Oxidant: NMO (N-methylmorpholine N-oxide)
-
Yield: 82% (over three steps)
Amide Bond Formation Techniques
Installing the carboxamide group while preserving stereochemistry presents unique challenges, addressed by these methodologies:
Phosphorous Trichloride-Mediated Coupling
Adapting the method from US3200150A, equimolar carboxylic acid and (1R,2R)-2-aminocyclohexanol react with 0.45 equivalents PCl₃ in hexane at reflux. This one-pot procedure achieves 89% yield by generating the acid chloride in situ, followed by aminolysis. Critical to success is maintaining substoichiometric PCl₃ to minimize racemization.
SOCl₂-Assisted One-Pot Synthesis
Leggio et al.'s protocol modifies this approach using thionyl chloride (2.2 eq) in dichloromethane at 0°C. After 1 h activation, the amine is added directly without isolating the acid chloride, yielding 94% of this compound with <1% epimerization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Steps | Scalability | Cost Index |
|---|---|---|---|---|---|
| Nitrile Hydrogenation | 72 | 98 | 2 | Industrial | $$ |
| Diels-Alder | 65 | 99 | 6 | Lab-scale | $$$$ |
| Sharpless Aminohydrox. | 82 | 99.5 | 3 | Pilot | $$$$$ |
| PCl₃ Coupling | 89 | 99 | 1 | Industrial | $ |
| SOCl₂ One-Pot | 94 | 99.8 | 1 | Industrial | $$ |
Industrial processes favor phosphorous trichloride and SOCl₂ methods for their single-step operation and high yields, while academic settings utilize Sharpless chemistry for maximal stereocontrol .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
rac-(1R,2R)-2-Aminocyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects or other outcomes.
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
Key Observations :
- Functional Group Impact: Carboxamides (e.g., (1R,2R)-target compound) exhibit lower acidity and higher hydrogen-bonding capacity than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) .
Functional Group Variations
Research Findings :
Salt Forms and Derivatives
Notes:
Substituent Effects
Q & A
Q. What are the established synthetic routes for (1R,2R)-2-aminocyclohexane-1-carboxamide, and how do reaction conditions influence stereochemical purity?
The compound is synthesized via reductive amination or multi-step reactions involving cyclohexane derivatives. For example, ABD-ALLAH et al. demonstrated a method where cyclohexane-1-carboxamide intermediates react with formaldehyde and amines in ethanol, followed by purification via column chromatography . Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in the synthesis of enantiomerically pure β-amino acids via Diels-Alder adducts . Key factors include solvent polarity (e.g., ethanol for solubility), temperature (room temperature to 60°C), and pH (neutral to mildly acidic). NMR and chiral HPLC are critical for verifying enantiomeric excess (>98% purity).
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Use a combination of:
- IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and NH₂/NH bending (~1550 cm⁻¹).
- ¹H/¹³C NMR to assign cyclohexane ring protons (δ 1.2–2.5 ppm) and carboxamide carbonyl (δ ~175 ppm).
- X-ray crystallography for absolute configuration determination, as applied to similar cyclopropane carboxamides .
- Mass spectrometry (EI) for molecular ion ([M+H]⁺ at m/z 158.18) and fragmentation patterns .
Q. What handling and storage protocols are recommended to maintain compound stability?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to minimize dust/aerosol inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate no decomposition under these conditions for ≥12 months .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity?
The (1R,2R) configuration enhances binding to biological targets due to spatial compatibility with chiral enzyme active sites. For example, similar carboxamides show apoptosis-inducing activity by interacting with mitochondrial proteins, where stereochemistry dictates binding affinity (IC₅₀ values differ by >10-fold between enantiomers) . Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions with targets like caspase-3 .
Q. What strategies resolve contradictions in toxicity and stability data for this compound?
- Toxicity : While acute oral toxicity is classified as Category 4 (LD₅₀ > 500 mg/kg in rats), conflicting data on respiratory irritation (H335) suggest conducting in vitro assays (e.g., RTgill-W1 cell viability tests) to clarify exposure risks .
- Stability : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Stability under UV light should be tested via accelerated degradation studies .
Q. How can researchers optimize experimental design for studying this compound’s role in apoptosis induction?
- Cell-based assays : Use Jurkat or HeLa cells treated with 10–100 μM compound. Measure apoptosis via Annexin V/PI staining and caspase-3/7 activation .
- Controls : Include enantiomeric controls ((1S,2S) and (1R,2S)) to isolate stereospecific effects.
- Data normalization : Express results as fold-change relative to vehicle-treated cells (≥3 biological replicates).
Q. What methodologies address gaps in ecological impact data for this compound?
- Biodegradation : Perform OECD 301F tests to assess aerobic degradation in soil/water.
- Bioaccumulation : Use logP (calculated ~0.8) to estimate BCF (bioconcentration factor). Experimental BCF can be derived via HPLC analysis of fish tissue after 28-day exposure .
Data Contradictions and Mitigation
- Decomposition products : While no data are available , pyrolysis-GC/MS can identify volatile byproducts.
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to supplement missing ecotoxicological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
